tert-butyl 2,4-diaminobenzoate
Description
tert-Butyl 2,4-diaminobenzoate is an aromatic ester derivative featuring a benzoate core substituted with amino groups at the 2- and 4-positions and a tert-butyl ester group at the carboxylate position. The 2,4-diamino substitution pattern creates an electron-rich aromatic system, which may facilitate applications in coordination chemistry, catalysis, or pharmaceutical intermediates.
Properties
CAS No. |
1249676-90-1 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-diaminobenzoate typically involves the esterification of 2,4-diaminobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
Chemical Reactions Analysis
Ester Hydrolysis
Tert-butyl 2,4-diaminobenzoate undergoes hydrolysis under basic conditions to yield 2,4-diaminobenzoic acid. This reaction is catalyzed by alkali hydroxides (e.g., lithium hydroxide) in a solvent mixture of tetrahydrofuran (THF) and water. The tert-butyl ester group is saponified, breaking the ester bond to release the carboxylic acid.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Saponification | LiOH·H₂O | THF/H₂O, room temperature, 2 hr | 2,4-diaminobenzoic acid |
Amidation Reactions
The primary amine groups in this compound participate in amide bond formation. Activated carboxylic acids (e.g., using HATU as a coupling reagent) react with the amino groups in the presence of triethylamine (TEA) in dimethylformamide (DMF). This reaction typically occurs at room temperature within 1 hour.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amide Formation | HATU, TEA | DMF, room temperature, 1 hr | Amide derivative |
Electrophilic Aromatic Substitution
The amino groups act as strong electron-donating groups, directing electrophiles to the ortho and para positions on the benzene ring. Bromination or chlorination can occur under Lewis acid catalysis (e.g., FeCl₃). This reactivity is characteristic of aromatic amines, where the amino groups enhance nucleophilic attack.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | Lewis acid catalyst, RT | Brominated derivative |
Scientific Research Applications
Tert-butyl 2,4-diaminobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of their activity. The tert-butyl group can also influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The key structural variables among diaminobenzoate derivatives include:
- Ester substituents (e.g., methyl, tert-butyl, N-alkylurea).
- Amino group positions (2,4 vs. 3,4 vs. 3,5).
- Additional functional groups (e.g., valine, alkyl chains).
The following table summarizes critical properties of tert-butyl 2,4-diaminobenzoate and related compounds:
Substituent Effects
- tert-Butyl vs. Methyl Esters: The tert-butyl group reduces crystallinity compared to methyl esters, lowering melting points and improving solubility in hydrophobic media. For example, methyl 3,4-diaminobenzoate has a melting point of 108–109°C , while tert-butyl analogs are expected to melt below 100°C due to steric hindrance .
- N-Alkylurea vs. tert-Butyl : N-Alkylurea substituents (e.g., in valine-based derivatives) introduce hydrogen-bonding capacity, enabling gelation in polar solvents. In contrast, the tert-butyl group prioritizes lipophilicity, favoring applications requiring organic-phase compatibility .
Amino Position Effects
- 2,4 vs. 3,4/3,5-Diamino: Meta-substituted patterns (e.g., 3,4 or 3,5) may stabilize intermolecular hydrogen bonding, as seen in gelators . The 2,4 configuration likely reduces steric hindrance between amino groups, enabling unique supramolecular architectures.
Q & A
Basic Question: How can the synthesis of tert-butyl 2,4-diaminobenzoate be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves esterification of 2,4-diaminobenzoic acid with tert-butyl alcohol under acidic or coupling conditions. Optimization strategies include:
- Catalyst Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance esterification efficiency .
- Temperature Control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions (e.g., oxidation of amine groups).
- Protection of Amine Groups : Temporarily protect the 2,4-diamino groups with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
